molecular formula C18H17F5NO5P B2880183 Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate

Cat. No.: B2880183
M. Wt: 453.3 g/mol
InChI Key: MIILDBHEJQLACD-PAUNIHGJSA-N
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Description

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate (CAS: 1337529-56-2) is a phosphoramidate prodrug intermediate critical in synthesizing Sofosbuvir, a hepatitis C virus (HCV) NS5B polymerase inhibitor. Its molecular formula is C₁₈H₁₇F₅NO₅P, with a molecular weight of 453.3 g/mol and a density of 1.405 g/cm³ . The compound’s stereochemistry (R-configuration at the phosphorus center) and perfluorophenoxy group are pivotal for its stability and antiviral efficacy, preventing degradation impurities during Sofosbuvir production . It is stored at -20°C to maintain stability .

Properties

IUPAC Name

propan-2-yl (2S)-2-[[(2,3,4,5,6-pentafluorophenoxy)-phenoxyphosphoryl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F5NO5P/c1-9(2)27-18(25)10(3)24-30(26,28-11-7-5-4-6-8-11)29-17-15(22)13(20)12(19)14(21)16(17)23/h4-10H,1-3H3,(H,24,26)/t10-,30+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIILDBHEJQLACD-PAUNIHGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC(C)C)N[P@@](=O)(OC1=CC=CC=C1)OC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F5NO5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate typically involves the reaction of a chiral L-alanine derivative with a phosphorylating agent. One common method includes the use of phosphorus-centered radicals, which are generated through photo-, electro-, or chemical oxidation/reduction of precursors . The reaction conditions often involve mild temperatures and the presence of radical initiators to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalytic amounts of inexpensive reagents like salicylic acid can promote efficient synthesis . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Isopropyl (®-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents like CHCl3, radical initiators, and transition metal catalysts such as tetrakis(triphenylphosphine)palladium . Reaction conditions typically involve mild temperatures and controlled atmospheres to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include phosphinates, phosphinic amides, and phosphoramidates, which are valuable intermediates in organic synthesis and pharmaceutical development .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Phosphoramidate prodrugs share a common backbone of isopropyl phosphoryl-L-alaninate but differ in substituents and nucleoside components, leading to distinct biological activities and physicochemical properties.

2.1.1 Key Compounds and Their Features
Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Synthetic Yield Reference
Target Compound C₁₈H₁₇F₅NO₅P 453.3 Perfluorophenoxy, Phenoxy HCV 74–86%*
Compound 24 (Apionucleoside) Not reported 3′-Fluoro, Apionucleoside HBV
AL-335 (Phosphoramidate Prodrug) 4′-Fluoro, Benzoate HCV Racemic mixture
Compound 96 (TAF Derivative) C₂₁H₂₉N₆O₅P 476.47 Azidododecanamido, Purine HIV 55.7%
(S)-Isopropyl 2-(((S)-(perfluorophenoxy)(phenoxy)phosphoryl)amino)propanoate S-configuration Research use

Notes:

  • Target Compound: The perfluorophenoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogues .
  • Compound 24 : 3′-Fluoro substitution improves anti-HBV activity by mimicking natural nucleosides .
  • AL-335 : Requires chiral separation (Sp-isomer) for efficacy, highlighting stereochemical dependency .
  • Compound 96 : Azidododecanamido modification enhances cellular uptake for HIV targeting .

Research Findings and Clinical Relevance

  • Fluorinated analogues (e.g., 3b in ) show broad-spectrum anti-RNA virus activity due to fluorine’s electronegativity and metabolic stability .
  • The target compound’s R-configuration is critical for Sofosbuvir’s clinical success, whereas racemic mixtures (e.g., AL-335) require purification .

Biological Activity

Isopropyl ((R)-(perfluorophenoxy)(phenoxy)phosphoryl)-L-alaninate, with the CAS number 1337529-56-2, is a chiral organophosphorus compound known for its unique structural features that include a phosphoryl group attached to a chiral L-alanine moiety and perfluorophenoxy and phenoxy substituents. This compound has gained attention for its potential applications in various fields, particularly in chemistry and biology.

  • Molecular Formula: C₁₈H₁₇F₅NO₅P
  • Molecular Weight: 453.30 g/mol
  • Boiling Point: Not specified
  • Purity: Typically around 99.59% .

The biological activity of this compound can be attributed to its phosphoryl group, which plays a crucial role in phosphoryl-transfer reactions essential for various biochemical processes. This mechanism is particularly significant in the context of drug development, where the compound may serve as a prodrug, enhancing the bioavailability and stability of active pharmaceutical ingredients .

In Vitro Studies

Research has indicated that this compound exhibits notable biological activities, including:

  • Antiviral Properties: The compound has been explored for its potential use in synthesizing antiviral agents. Its ability to participate in phosphoryl-transfer reactions makes it an attractive candidate for developing nucleoside analogs that inhibit viral replication .
  • Anticancer Activity: Preliminary studies suggest that this compound may also have applications in cancer therapy, although specific mechanisms and efficacy data are still under investigation .

Case Studies

  • Synthesis of Antiviral Agents:
    • A study demonstrated the use of this compound in synthesizing Sofosbuvir, an antiviral medication used to treat hepatitis C. This synthesis showcased the compound's utility in enhancing the efficiency of drug development processes .
  • Pharmacokinetic Studies:
    • In animal models, compounds similar to this compound have shown prolonged half-lives and effective absorption rates, indicating potential for therapeutic use .

Comparative Analysis with Similar Compounds

The unique properties of this compound can be contrasted with other chiral organophosphorus compounds:

Compound NameKey FeaturesApplications
Isopropyl methylphosphinateLess complex structureUsed in organic synthesis
Neopentyl phosphonatesVarying chain lengthsPotential applications in agriculture
Cyclopentyl phosphonatesCyclic structure provides unique reactivityInvestigated for medicinal chemistry

What sets this compound apart is its combination of perfluorophenoxy and phenoxy groups, which enhances its chemical stability and reactivity, making it particularly valuable in applications requiring high selectivity .

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